Cas no 2171960-52-2 (4-(4-chloro-3-methylphenyl)-2-methylbutanoic acid)

4-(4-chloro-3-methylphenyl)-2-methylbutanoic acid 化学的及び物理的性質
名前と識別子
-
- 4-(4-chloro-3-methylphenyl)-2-methylbutanoic acid
- 2171960-52-2
- EN300-1282510
-
- インチ: 1S/C12H15ClO2/c1-8(12(14)15)3-4-10-5-6-11(13)9(2)7-10/h5-8H,3-4H2,1-2H3,(H,14,15)
- InChIKey: KVXXSXVXFMUDAG-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC(=CC=1C)CCC(C(=O)O)C
計算された属性
- せいみつぶんしりょう: 226.0760574g/mol
- どういたいしつりょう: 226.0760574g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 218
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 37.3Ų
- 疎水性パラメータ計算基準値(XlogP): 3.6
4-(4-chloro-3-methylphenyl)-2-methylbutanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1282510-2500mg |
4-(4-chloro-3-methylphenyl)-2-methylbutanoic acid |
2171960-52-2 | 2500mg |
$1650.0 | 2023-10-01 | ||
Enamine | EN300-1282510-10.0g |
4-(4-chloro-3-methylphenyl)-2-methylbutanoic acid |
2171960-52-2 | 10g |
$4052.0 | 2023-06-07 | ||
Enamine | EN300-1282510-0.25g |
4-(4-chloro-3-methylphenyl)-2-methylbutanoic acid |
2171960-52-2 | 0.25g |
$867.0 | 2023-06-07 | ||
Enamine | EN300-1282510-0.05g |
4-(4-chloro-3-methylphenyl)-2-methylbutanoic acid |
2171960-52-2 | 0.05g |
$792.0 | 2023-06-07 | ||
Enamine | EN300-1282510-2.5g |
4-(4-chloro-3-methylphenyl)-2-methylbutanoic acid |
2171960-52-2 | 2.5g |
$1848.0 | 2023-06-07 | ||
Enamine | EN300-1282510-100mg |
4-(4-chloro-3-methylphenyl)-2-methylbutanoic acid |
2171960-52-2 | 100mg |
$741.0 | 2023-10-01 | ||
Enamine | EN300-1282510-10000mg |
4-(4-chloro-3-methylphenyl)-2-methylbutanoic acid |
2171960-52-2 | 10000mg |
$3622.0 | 2023-10-01 | ||
Enamine | EN300-1282510-0.1g |
4-(4-chloro-3-methylphenyl)-2-methylbutanoic acid |
2171960-52-2 | 0.1g |
$829.0 | 2023-06-07 | ||
Enamine | EN300-1282510-1.0g |
4-(4-chloro-3-methylphenyl)-2-methylbutanoic acid |
2171960-52-2 | 1g |
$943.0 | 2023-06-07 | ||
Enamine | EN300-1282510-5.0g |
4-(4-chloro-3-methylphenyl)-2-methylbutanoic acid |
2171960-52-2 | 5g |
$2732.0 | 2023-06-07 |
4-(4-chloro-3-methylphenyl)-2-methylbutanoic acid 関連文献
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Lijiao Ao,Xinjia Hu,Meng Xu,Qiqing Zhang,Liang Huang Dalton Trans., 2020,49, 4669-4674
-
Taeil Shin,Minjun Kim,Younjae Jung,Sung June Cho,Hyunwoo Kim,Hyunjoon Song Chem. Commun., 2020,56, 14404-14407
-
Yao Xu,Xiang Wang,Kang Song,Jun Du,Jinliang Liu,Yuqing Miao,Yuhao Li RSC Adv., 2021,11, 15323-15331
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Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
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Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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Chandan Chaudhari,S. M. A. Hakim Siddiki,Kenichi Kon,Atsuko Tomita,Yutaka Tai Catal. Sci. Technol., 2014,4, 1064-1069
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8. Book reviews
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Angelos B. Canaj,Mukesh Kumar Singh,Emma Regincós Marti,Claire Wilson,Oscar Céspedes,Gopalan Rajaraman,Mark Murrie Chem. Commun., 2019,55, 5950-5953
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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4-(4-chloro-3-methylphenyl)-2-methylbutanoic acidに関する追加情報
Comprehensive Overview of 4-(4-chloro-3-methylphenyl)-2-methylbutanoic acid (CAS No. 2171960-52-2): Properties, Applications, and Industry Relevance
4-(4-chloro-3-methylphenyl)-2-methylbutanoic acid (CAS No. 2171960-52-2) is a specialized organic compound gaining attention in pharmaceutical and agrochemical research. This chlorinated aromatic carboxylic acid derivative exhibits unique structural features that make it valuable for drug intermediate synthesis and bioactive molecule development. The compound's molecular formula C12H15ClO2 and precise chemical structure contribute to its growing importance in modern medicinal chemistry applications.
Recent studies highlight the compound's potential as a building block for developing non-steroidal anti-inflammatory drugs (NSAIDs) analogs. Researchers are particularly interested in its phenylbutanoic acid core structure, which resembles certain pharmaceutical active ingredients currently in clinical use. The chloro-methyl substitution pattern on the aromatic ring offers interesting possibilities for structure-activity relationship studies, especially in the design of selective enzyme inhibitors.
The synthesis of 4-(4-chloro-3-methylphenyl)-2-methylbutanoic acid typically involves multi-step organic transformations including Friedel-Crafts alkylation and subsequent oxidation reactions. Advanced purification techniques such as column chromatography and recrystallization ensure high purity levels (>98%) required for pharmaceutical-grade intermediates. Analytical characterization employs HPLC, NMR spectroscopy, and mass spectrometry to verify structural integrity and purity.
From an industrial perspective, this compound addresses several current market needs in the fine chemicals sector. The growing demand for specialty chemicals with customized molecular structures has increased interest in such tailor-made intermediates. Manufacturers are optimizing synthetic routes to improve atom economy and reduce environmental impact, aligning with green chemistry principles that dominate contemporary chemical research.
In material science applications, researchers are exploring the compound's potential as a monomer precursor for specialty polymers. The aromatic ring system combined with the carboxylic acid functionality allows for interesting polymer modification possibilities. Some studies suggest applications in developing advanced coatings with specific thermal stability characteristics or tailored surface properties.
The safety profile of 4-(4-chloro-3-methylphenyl)-2-methylbutanoic acid has been documented in several toxicological studies. While not classified as highly hazardous, standard laboratory safety protocols should be followed when handling this compound. Proper personal protective equipment (PPE) including gloves and eye protection is recommended, especially during scale-up processes in industrial settings.
From a regulatory standpoint, the compound falls under general chemical regulations rather than specific controlled substance categories. However, manufacturers and users should consult current REACH compliance requirements and regional chemical safety regulations. The global harmonized system (GHS) classification provides standardized guidelines for safe handling and transportation of this material.
The market outlook for 4-(4-chloro-3-methylphenyl)-2-methylbutanoic acid appears positive, with increasing R&D expenditure in pharmaceutical innovation driving demand. Several contract research organizations (CROs) and custom synthesis providers have included this compound in their catalog offerings, reflecting its growing importance in drug discovery pipelines. The compound's versatility makes it attractive for parallel synthesis approaches and combinatorial chemistry applications.
Recent patent literature reveals multiple applications of this compound's derivatives in various therapeutic areas. Particularly notable are filings related to metabolic disorder treatments and inflammatory condition management. The intellectual property landscape suggests continued interest from pharmaceutical companies in developing proprietary analog series based on this chemical scaffold.
For researchers considering 4-(4-chloro-3-methylphenyl)-2-methylbutanoic acid in their work, several commercial suppliers offer the material in various quantities. Typical packaging options range from gram-scale for exploratory research to kilogram quantities for process development. Quality control documentation including certificates of analysis (CoA) and material safety data sheets (MSDS) are generally available from reputable suppliers.
Future research directions may explore the compound's potential in bioconjugation chemistry or as a ligand precursor in catalyst systems. The growing field of continuous flow chemistry could also benefit from optimized synthetic protocols for this intermediate. As sustainable chemistry practices evolve, bio-catalytic routes to similar structures may emerge as alternatives to traditional synthetic methods.
In conclusion, 4-(4-chloro-3-methylphenyl)-2-methylbutanoic acid (CAS No. 2171960-52-2) represents an important chemical building block with diverse applications across multiple scientific disciplines. Its balanced combination of aromatic character and carboxylic acid functionality makes it particularly valuable for medicinal chemistry applications. As research continues to uncover new applications, this compound is likely to maintain its relevance in specialty chemical markets and pharmaceutical development pipelines for years to come.
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